An In-Depth Technical Guide to the Synthesis and Properties of 7-Amino-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to the Synthesis and Properties of 7-Amino-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of 7-Amino-1,2,3,4-tetrahydroquinoline. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on providing detailed experimental protocols, structured data, and visual representations of key concepts.
Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline
The most common and practical synthetic route to 7-Amino-1,2,3,4-tetrahydroquinoline involves a two-step process: the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.
Step 1: Nitration of 1,2,3,4-tetrahydroquinoline
Direct nitration of 1,2,3,4-tetrahydroquinoline can lead to a mixture of isomers. To achieve regioselectivity and favor the formation of the 7-nitro isomer, the secondary amine of the tetrahydroquinoline ring is typically protected prior to the nitration reaction.
Experimental Protocol: Nitration of N-Fmoc-1,2,3,4-tetrahydroquinoline [1]
This protocol describes the nitration of 1,2,3,4-tetrahydroquinoline protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which directs the nitration to the 6- and 7-positions.
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Reagents and Materials:
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N-Fmoc-1,2,3,4-tetrahydroquinoline
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Potassium nitrate (KNO₃)
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Sulfuric acid (H₂SO₄)
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Dichloromethane (DCM)
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Pyrrolidine
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Water
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Brine
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Ice bath
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Standard laboratory glassware
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Procedure:
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Prepare a nitrating mixture by dissolving potassium nitrate in concentrated sulfuric acid at 0 °C with stirring for 10-15 minutes.
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Add dichloromethane to the nitrating mixture at 0 °C and continue stirring for an additional 15 minutes.
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In a separate flask, dissolve N-Fmoc-1,2,3,4-tetrahydroquinoline in dichloromethane.
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Slowly add the solution of N-Fmoc-1,2,3,4-tetrahydroquinoline dropwise to the nitrating mixture at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
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Following the reaction, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.
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Extract the product with dichloromethane and wash sequentially with water and brine.
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The resulting products, 6-nitro-1,2,3,4-tetrahydroquinoline and 7-nitro-1,2,3,4-tetrahydroquinoline, can be separated by column chromatography. This procedure has been reported to yield 41% of the 6-nitro isomer and 25% of the 7-nitro isomer[1].
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Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline
The nitro group of 7-nitro-1,2,3,4-tetrahydroquinoline can be efficiently reduced to the corresponding amine using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. Alternatively, metal-acid systems or other reducing agents can be employed.
Experimental Protocol: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline using Zinc and Ammonium Chloride [2]
This protocol provides a method for the reduction of a nitro-tetrahydroquinoline derivative, which can be adapted for 7-nitro-1,2,3,4-tetrahydroquinoline.
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Reagents and Materials:
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7-Nitro-1,2,3,4-tetrahydroquinoline derivative
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Ammonium chloride (NH₄Cl)
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Zinc dust
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Methanol
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Water
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Standard laboratory glassware
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Procedure:
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Prepare a solution of ammonium chloride in a 3:7 water-to-methanol mixture.
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Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline derivative in methanol.
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Add zinc dust to the solution of the nitro compound.
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Add the prepared ammonium chloride solution to the reaction mixture.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the zinc residue.
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Remove the solvent under reduced pressure to obtain the crude 7-Amino-1,2,3,4-tetrahydroquinoline derivative.
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The product can be further purified by column chromatography or recrystallization.
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Alternative Reduction Method: Catalytic Hydrogenation
Catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst is a clean and efficient method for the reduction of nitroarenes.
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General Procedure:
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Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Pd/C.
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Subject the mixture to a hydrogen atmosphere (typically 1 atm to 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent to yield 7-Amino-1,2,3,4-tetrahydroquinoline.
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Physical and Chemical Properties
A summary of the known physical and chemical properties of 7-Amino-1,2,3,4-tetrahydroquinoline is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |
| Appearance | White to brown solid | American Elements |
| Melting Point | 83-87 °C (crude) | [3] |
| Boiling Point | 321.9 ± 31.0 °C (Predicted) | [4] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 5.76 ± 0.20 (Predicted) | Guidechem |
| XLogP3 | 1.6 | [4] |
| Topological Polar Surface Area | 38.1 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Spectral Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the saturated heterocyclic ring, and the amine protons. The chemical shifts and coupling constants will be influenced by the electron-donating amino group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydroquinoline ring. The carbon atom attached to the amino group (C7) is expected to be shielded.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules or radicals from the tetrahydroquinoline ring system.
Biological and Pharmacological Properties
The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Derivatives of this core have been investigated for a wide range of therapeutic applications, with a significant focus on anticancer activities.[6][7]
Anticancer Potential
Derivatives of tetrahydroquinoline have shown promise as inhibitors of various targets implicated in cancer progression. While specific studies on 7-Amino-1,2,3,4-tetrahydroquinoline are limited, research on related analogs suggests potential mechanisms of action, including:
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mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have been identified as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2]
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RORγ Inverse Agonism: Certain tetrahydroquinoline derivatives have been discovered as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a therapeutic target in prostate cancer.
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Androgen Receptor (AR) Antagonism: Novel tetrahydroquinoline derivatives have been identified as potent antagonists of the androgen receptor, a key driver in prostate cancer.[1]
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DHFR and CDK2 Inhibition: Tetrahydroisoquinoline analogs, structurally related to tetrahydroquinolines, have been shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.[8]
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KRas Inhibition: Tetrahydroisoquinoline derivatives have also demonstrated significant activity in inhibiting KRas, a frequently mutated oncogene in various cancers.[9]
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Induction of Apoptosis: Some tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often associated with cell cycle arrest at the G2/M phase.[4]
Signaling Pathways
The anticancer activity of tetrahydroquinoline derivatives often involves the modulation of key signaling pathways. One of the prominent pathways implicated is the PI3K/AKT/mTOR pathway , which is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway by tetrahydroquinoline derivatives can lead to autophagy and cell death in cancer cells.[10]
Caption: PI3K/AKT/mTOR pathway and potential inhibition by tetrahydroquinoline derivatives.
Experimental Workflows
The general workflow for the synthesis and evaluation of 7-Amino-1,2,3,4-tetrahydroquinoline and its derivatives involves several key stages, from initial synthesis to biological testing.
Caption: A general workflow for the synthesis and biological evaluation of 7-Amino-1,2,3,4-tetrahydroquinoline.
Conclusion and Future Directions
7-Amino-1,2,3,4-tetrahydroquinoline represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes are well-established, allowing for the efficient production of the core structure. While the pharmacological profile of the parent compound is not extensively documented, the broad and potent activities of its derivatives highlight the significant potential of this chemical class.
Future research should focus on a more detailed characterization of the physicochemical and pharmacological properties of 7-Amino-1,2,3,4-tetrahydroquinoline itself. Furthermore, the synthesis and evaluation of a diverse library of derivatives, particularly with substitutions on the amino group and the aromatic ring, could lead to the discovery of potent and selective modulators of various biological targets. Elucidating the specific signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for guiding future drug design efforts.
References
- 1. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0260437) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
